(Perfluoroheptanoyl)acetone

Vue d'ensemble

Description

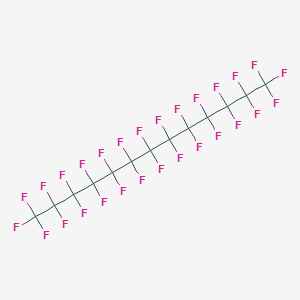

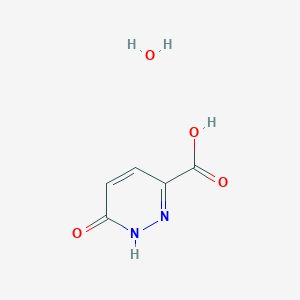

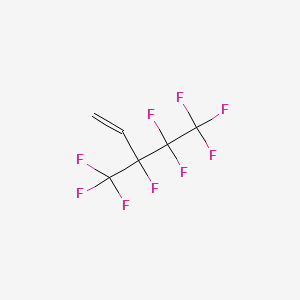

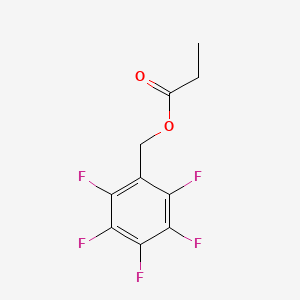

(Perfluoroheptanoyl)acetone is a chemical compound with the molecular formula C10H5F13O2 and a molecular weight of 404.12 .

Synthesis Analysis

The synthesis of (Perfluoroheptanoyl)acetone involves multiple stages. In the first stage, methyl perfluoroheptanoate reacts with sodium methylate in methanol and diethyl ether at 0 degrees Celsius for 0.5 hours. In the second stage, acetone is added in methanol and diethyl ether at 20 degrees Celsius for 16 hours .Molecular Structure Analysis

The molecular structure of (Perfluoroheptanoyl)acetone is represented by the formula C10H5F13O2 . The InChI representation of the molecule isInChI=1S/C10H5F13O2/c1-3 (24)2-4 (25)5 (11,12)6 (13,14)7 (15,16)8 (17,18)9 (19,20)10 (21,22)23/h2H2,1H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of (Perfluoroheptanoyl)acetone include its melting point/freezing point, boiling point, lower and upper explosion limit/flammability limit, auto-ignition temperature, kinematic viscosity, partition coefficient n-octanol/water, density and/or relative density, and relative vapor density .Applications De Recherche Scientifique

Solid-Phase Extraction of Perfluorinated Compounds

One significant application of perfluoroheptanoyl-related compounds is in the solid-phase extraction of perfluoroalkyl acids (PFAAs) from water samples. A study demonstrated the use of carboxylated carbon nanospheres (CNSs-COOH) for the extraction of various PFAAs, including perfluoroheptanoic acid (PFHpA). These compounds were effectively adsorbed on a CNSs-COOH-packed cartridge and then eluted quantitatively with acetone for analysis by liquid chromatography-tandem mass spectrometry, showing promise for future environmental monitoring of PFAAs in water samples (Wang, Zhang, Li, & Zhao, 2018).

Kinetics of Acetone Degradation

Perfluoroheptanoyl compounds are related to the study of acetone degradation, a significant pollutant in groundwaters and industrial effluents. Research has focused on understanding the slow degradation mechanism of acetone, especially under UV/H2O2 processes. This knowledge is crucial for developing more efficient treatment methods for acetone in contaminated environments (Stefan, Hoy, & Bolton, 1996).

Extraction and Analysis of PFAAs in Textiles

The extraction and analysis of perfluoroalkyl acids (PFAAs) in textiles, like outdoor clothing, have been developed and validated. This method, which involves organic solvent extraction and high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), includes compounds like perfluoroheptanoic acid and demonstrates the importance of monitoring PFAs in textiles due to environmental regulations (Van der Veen et al., 2016).

Acetone as a Tracer in Gas Flows

Acetone, chemically related to perfluoroheptanoyl acetone, has been explored as a tracer for planar laser-induced fluorescence in gaseous flows. Its photophysics and physical properties make it a valuable tool for concentration measurements in various applications, ranging from turbulent air jets to combustion systems (Lozano, Yip, & Hanson, 1992).

Dehydration of Solvents by Pervaporation

Perfluoroheptanoyl-related compounds are indirectly linked to studies on hydrophilic pervaporation, a process used for the dehydration of organic solvents like acetone. Research in this area focuses on both polymeric and inorganic membranes and aims to enhance the efficiency and cost-effectiveness of solvent dehydration (Chapman, Oliveira, Livingston, & Li, 2008).

Safety And Hazards

When handling (Perfluoroheptanoyl)acetone, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F13O2/c1-3(24)2-4(25)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRLNPHYYNLINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382069 | |

| Record name | (Perfluoroheptanoyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Perfluoroheptanoyl)acetone | |

CAS RN |

82822-26-2 | |

| Record name | (Perfluoroheptanoyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile](/img/structure/B1362274.png)

![8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride](/img/structure/B1362278.png)

![[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B1362283.png)